molecular formula C21H30F3N3O B5977996 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide

1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5977996
M. Wt: 397.5 g/mol
InChI Key: UVAZZGGGDPHMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide, also known as TFE-Pip, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide involves its binding to the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum and plasma membrane. This binding results in the modulation of various intracellular signaling pathways, including calcium signaling, protein kinase C signaling, and nitric oxide signaling. 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of intracellular calcium levels. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce autophagy and inhibit apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate various intracellular signaling pathways, and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity at high concentrations and the need for further studies to fully understand its pharmacological properties.

Future Directions

There are several future directions for the study of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide, including the development of more potent and selective sigma-1 receptor ligands, the investigation of its potential use in the treatment of various neurological disorders, and the exploration of its effects on other physiological systems. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide is a novel compound that has shown promising results in various scientific research studies. Its high affinity for the sigma-1 receptor, its ability to modulate intracellular signaling pathways, and its neuroprotective effects make it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, further studies are needed to fully understand its pharmacological properties and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 1,4-dibromobutane with 2-phenylethylamine, followed by the reaction of the resulting compound with 2,2,2-trifluoroethylamine. The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid to obtain 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide. This synthesis method has been optimized to produce high yields of 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide with high purity.

Scientific Research Applications

1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes. 1'-(2-phenylethyl)-N-(2,2,2-trifluoroethyl)-1,4'-bipiperidine-3-carboxamide has been used in the study of sigma-1 receptor-mediated neuroprotection, as well as in the development of sigma-1 receptor ligands for the treatment of various neurological disorders.

properties

IUPAC Name

1-[1-(2-phenylethyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30F3N3O/c22-21(23,24)16-25-20(28)18-7-4-11-27(15-18)19-9-13-26(14-10-19)12-8-17-5-2-1-3-6-17/h1-3,5-6,18-19H,4,7-16H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAZZGGGDPHMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-phenylethyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.